(S)-3-Amino-4-phenylbutyric acid hydrochloride
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (color, state of matter under standard conditions) and its uses or applications.
Synthesis Analysis
This involves the study of how the compound is synthesized or produced. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity and stability.Scientific Research Applications
Pharmacological Activity : 4-amino-3-phenylbutanoic acid hydrochloride, also known as Phenibut, is used in medical practice as a nootropic agent. It exhibits high pharmacological activity among β-substituted γ-aminobutyric acid derivatives (O. S. Vasil'eva et al., 2016).
Synthetic Applications : The compound has been synthesized starting from diethyl (R)-(1-phenylethyl)malonate, a process that helps determine the absolute configuration of the naturally occurring amino acid (Gen-ichi Tsuchihashi et al., 1979).
Analytical Control in Production : It is used in the production of tranquilizing drugs, necessitating the development of methods for the quantitative analysis of its intermediate products in industrial synthesis (A. Veveris et al., 1990).
Enantioselective Hydrolysis : Enantioselective hydrolysis methods using penicillin G acylase have been developed for its preparation, indicating its significance in stereochemistry (Wei Dongzhi, 2011).
Biosynthesis Research : It has been studied in the context of biosynthesis, particularly in plants like Nasturtium officinale, revealing insights into the production and role of certain plant compounds (E. W. Underhill, 1968).
Role in HIV Protease Inhibitors : Its derivatives have been synthesized for their potential role as components in HIV protease inhibitors, highlighting its relevance in antiviral drug development (N. Shibata et al., 1998).
Pharmacokinetic Studies : Research has focused on quantifying phenibut in biological matrices, such as in rat brain tissue, indicating its impact on neurological functions (S. Grinberga et al., 2008).
Comparative Pharmacological Studies : Studies comparing the effects of racemic phenibut and its optical isomers have been conducted, offering insights into its pharmacological properties (M. Dambrova et al., 2008).
Chemical Chaperones Development : 4-Phenylbutyric acid analogs have been synthesized to develop more potent chemical chaperones for unfolded protein response in the endoplasmic reticulum (Hui Zhang et al., 2013).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves the study of the potential future applications of the compound and areas of future research.
properties
IUPAC Name |
(3S)-3-amino-4-phenylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMGKGSJOPWJW-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375818 | |
Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-phenylbutyric acid hydrochloride | |
CAS RN |
138165-77-2 | |
Record name | Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138165-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-amino-4-phenylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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